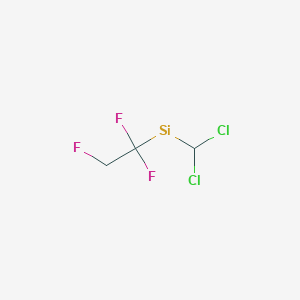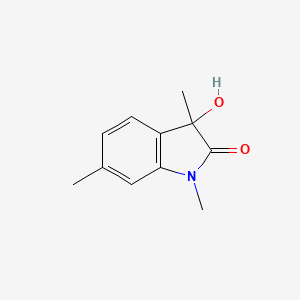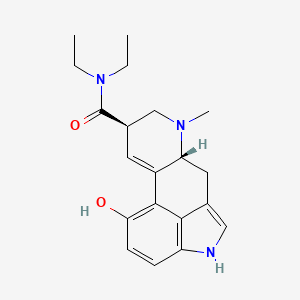
12-Hydroxylysergic acid diethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxylysergic acid diethylamide is a derivative of lysergic acid, a naturally occurring compound found in the ergot fungus. This compound is structurally related to lysergic acid diethylamide, a well-known psychedelic substance. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxylysergic acid diethylamide typically involves the hydroxylation of lysergic acid diethylamide. This process can be achieved through various chemical reactions, including oxidation and substitution reactions. The specific conditions for these reactions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and high-throughput screening methods can help optimize the production process, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxylysergic acid diethylamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of more reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield more hydroxylated derivatives, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
12-Hydroxylysergic acid diethylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity and stability of lysergic acid derivatives.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of psychiatric disorders and neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 12-Hydroxylysergic acid diethylamide involves its interaction with various molecular targets and pathways in the body. This compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which plays a key role in modulating mood, perception, and cognition. By activating these receptors, this compound can induce a range of physiological and psychological effects.
Comparison with Similar Compounds
Lysergic Acid Diethylamide: A potent psychedelic compound with similar structural features.
Ergometrine: A naturally occurring ergot alkaloid with vasoconstrictive properties.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
Uniqueness: 12-Hydroxylysergic acid diethylamide is unique in its specific hydroxylation pattern, which can influence its pharmacological properties and interactions with molecular targets. This distinct structure makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
60573-89-9 |
|---|---|
Molecular Formula |
C20H25N3O2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(6aR,9R)-N,N-diethyl-1-hydroxy-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-4-23(5-2)20(25)13-8-14-16(22(3)11-13)9-12-10-21-15-6-7-17(24)19(14)18(12)15/h6-8,10,13,16,21,24H,4-5,9,11H2,1-3H3/t13-,16-/m1/s1 |
InChI Key |
SJBIVHSZSSHVGK-CZUORRHYSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=C3C(=C(C=C4)O)C2=C1)C |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=C3C(=C(C=C4)O)C2=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


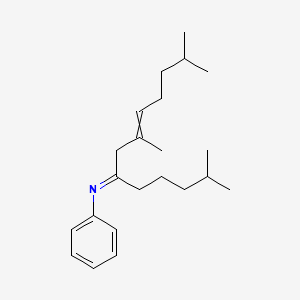
![2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid](/img/structure/B14597618.png)
![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)
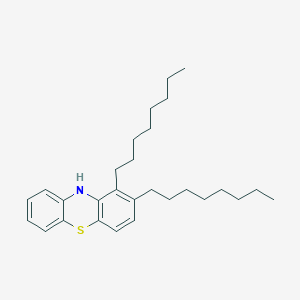
![Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14597628.png)
![Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane](/img/structure/B14597644.png)
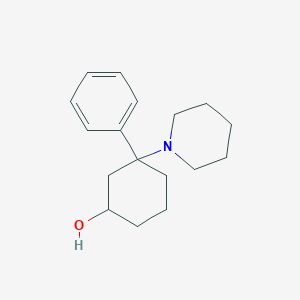
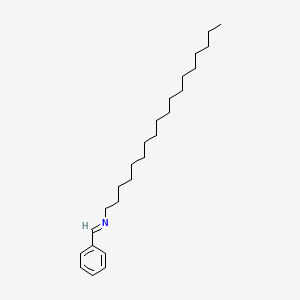
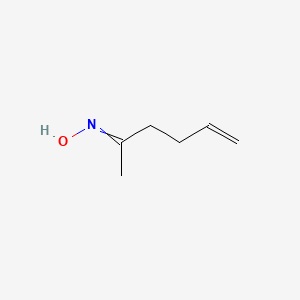
![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)

